2',4'-Dichlorobiphenyl-3-carboxylic acid
Overview
Description
“2’,4’-Dichlorobiphenyl-3-carboxylic acid” is a type of carboxylic acid which incorporates a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of chlorobiphenyls, including “2’,4’-Dichlorobiphenyl-3-carboxylic acid”, can be achieved through several methods. One method involves the one-step homolytic decarboxylation of aromatic carboxylic acids . Another method reported is the precise deuteration of aliphatic carboxylic acids by synergistic photoredox and HAT catalysis .Molecular Structure Analysis
The molecular structure of “2’,4’-Dichlorobiphenyl-3-carboxylic acid” is characterized by a carboxyl functional group, CO2H, attached to a biphenyl core with two chlorine atoms at the 2’ and 4’ positions .Chemical Reactions Analysis
Carboxylic acids, including “2’,4’-Dichlorobiphenyl-3-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can undergo decarboxylative deuteration, which is a process where the carboxylic acid is converted into a deuterated compound .Physical And Chemical Properties Analysis
Carboxylic acids exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules, making carboxylic acids with one to four carbon atoms completely miscible with water .Scientific Research Applications
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Organic Synthesis
- Carboxylic acids are versatile organic compounds used in organic synthesis . They can be used to obtain small molecules and macromolecules .
- The carboxylic acid moiety has emerged as an alkyl radical or cation precursor, enabling the construction of versatile carbon frameworks through transition metal and photoredox catalysis .
- The results of these reactions can vary widely depending on the specific carboxylic acid used and the reaction conditions .
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Nanotechnology
- Carboxylic acids are used in nanotechnology for the modification of the surface of nanoparticles and nanostructures .
- They can promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- The specific outcomes of these applications can depend on the type of nanoparticle or nanostructure being modified, as well as the specific carboxylic acid used .
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Polymers
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Pharmaceuticals
- Carboxylic acids are present in a variety of pharmaceuticals such as non-steroidal anti-inflammatory drugs (or NSAIDs) as well as in natural products .
- They can be used in the synthesis of a variety of valuable functionalities, such as esters and amides via condensation, alcohols through hydride reduction, and amines via the Curtius rearrangement .
- The specific outcomes of these applications can depend on the specific carboxylic acid used, as well as the reaction conditions .
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Deuteration
- Carboxylic acids can be used in the deuteration of molecules .
- This process can enhance the chemical stability and durability of molecules, such as pharmaceuticals and organic devices, with minimal impact on their functions .
- The specific outcomes of these applications can depend on the specific carboxylic acid used, as well as the reaction conditions .
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Food Additives
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Decarboxylative Deuteration
- Carboxylic acids can be used in the deuteration of molecules .
- This process involves a mild and practical method for precise deuteration of aliphatic carboxylic acids by synergistic photoredox and HAT catalysis .
- The reaction delivers excellent D-incorporation (up to 99%) at predicted sites even in substrates bearing reactive C–H bonds or versatile functional groups .
- This protocol is promising for the preparation of deuterium-labelled compounds .
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Double Decarboxylative Coupling Reactions
- The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention .
- This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- It can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
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Controlled Release of Pesticides
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Agriculture
- Carboxylic acids can be used in the agriculture industry as a part of certain pesticides and herbicides .
- They can also be used in the production of certain types of fertilizers .
- The specific outcomes of these applications can depend on the specific carboxylic acid used, as well as the agricultural product .
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Cosmetics
- Carboxylic acids, particularly alpha hydroxy acids, are commonly used in cosmetic products .
- They can help to exfoliate the skin, promote cell turnover, and improve the skin’s overall appearance .
- The specific outcomes of these applications can depend on the specific carboxylic acid used, as well as the cosmetic product .
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Textiles
- Carboxylic acids can be used in the textile industry for a variety of purposes .
- They can be used in the dyeing process, as well as in the production of certain types of synthetic fibers .
- The specific outcomes of these applications can depend on the specific carboxylic acid used, as well as the textile product .
Future Directions
The future directions in the study and application of “2’,4’-Dichlorobiphenyl-3-carboxylic acid” and similar compounds could involve the development of efficient and practical methods for the deuteration of carboxylic acids . This could open new doors for functional-molecule innovation and discovery in several scientific fields .
properties
IUPAC Name |
3-(2,4-dichlorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBAPTMRZKVPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610717 | |
Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dichlorobiphenyl-3-carboxylic acid | |
CAS RN |
380228-58-0 | |
Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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